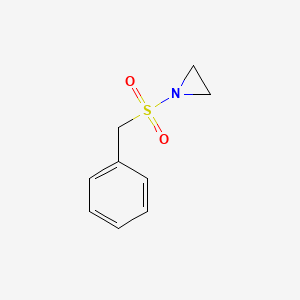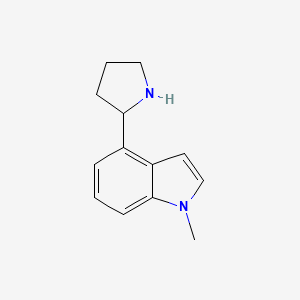![molecular formula C7H9F3N4 B11899336 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-amine](/img/structure/B11899336.png)
3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-3-(trifluorometil)-5,6,7,8-tetrahidroimidazo[1,5-a]pirazina es un compuesto químico que pertenece a la clase de compuestos heterocíclicos conocidos como pirazinas. Estos compuestos se caracterizan por un anillo de seis miembros que contiene dos átomos de nitrógeno. El grupo trifluorometilo unido al anillo de pirazina mejora la estabilidad química y la actividad biológica del compuesto.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-amino-3-(trifluorometil)-5,6,7,8-tetrahidroimidazo[1,5-a]pirazina generalmente implica el tratamiento de clorhidrato de 3-trifluorometil-5,6,7,8-tetrahidroimidazo[1,5-a]pirazina con una variedad de isocianatos en presencia de trietilamina . La reacción se lleva a cabo en diclorometano a temperatura ambiente, lo que produce altos rendimientos en condiciones suaves .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están ampliamente documentados. El enfoque general implica ampliar los métodos de síntesis de laboratorio, optimizar las condiciones de reacción y garantizar la pureza y la consistencia del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
1-Amino-3-(trifluorometil)-5,6,7,8-tetrahidroimidazo[1,5-a]pirazina se somete a varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo en diferentes formas reducidas.
Sustitución: El grupo trifluorometilo se puede sustituir por otros grupos funcionales en condiciones específicas.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio y varios nucleófilos para reacciones de sustitución. Las reacciones generalmente se llevan a cabo bajo temperaturas y presiones controladas para garantizar la formación del producto deseado.
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden producir una variedad de derivados con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
1-Amino-3-(trifluorometil)-5,6,7,8-tetrahidroimidazo[1,5-a]pirazina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: El compuesto ha mostrado potencial en estudios biológicos, particularmente en el desarrollo de nuevos fármacos.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como una mayor estabilidad y reactividad.
Mecanismo De Acción
El mecanismo de acción de 1-Amino-3-(trifluorometil)-5,6,7,8-tetrahidroimidazo[1,5-a]pirazina implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, se ha demostrado que induce la apoptosis en las células cancerosas al regular al alza las proteínas proapoptóticas y regular a la baja las proteínas antiapoptóticas, lo que lleva a la activación de las enzimas caspasa y la muerte celular . El grupo trifluorometilo del compuesto juega un papel crucial en la mejora de su afinidad de unión y especificidad a estos objetivos moleculares.
Comparación Con Compuestos Similares
Compuestos similares
3-(Trifluorometil)-1,2,4-triazolo[4,3-a]pirazina: Este compuesto comparte una estructura similar, pero tiene un anillo de triazol en lugar de un anillo de imidazo.
(1S,2R,5S)-5-[3-(Trifluorometil)-5,6-dihidro[1,2,4]triazolo[4,3-a]pirazin-7(8H)-il]carbonil-6-(2,4,5-trifluorofenil)ciclohex-3-en-1-amina: Otro compuesto similar con un patrón de sustitución diferente.
Singularidad
1-Amino-3-(trifluorometil)-5,6,7,8-tetrahidroimidazo[1,5-a]pirazina es única debido a su estructura de anillo específica y la presencia del grupo trifluorometilo, que confiere propiedades químicas y biológicas distintas
Propiedades
Fórmula molecular |
C7H9F3N4 |
|---|---|
Peso molecular |
206.17 g/mol |
Nombre IUPAC |
3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-amine |
InChI |
InChI=1S/C7H9F3N4/c8-7(9,10)6-13-5(11)4-3-12-1-2-14(4)6/h12H,1-3,11H2 |
Clave InChI |
ICRREDWWEPZSEU-UHFFFAOYSA-N |
SMILES canónico |
C1CN2C(=C(N=C2C(F)(F)F)N)CN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5-[Methoxy(methyl)carbamoyl]furan-2-yl)boronic acid](/img/structure/B11899258.png)










![7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B11899304.png)

